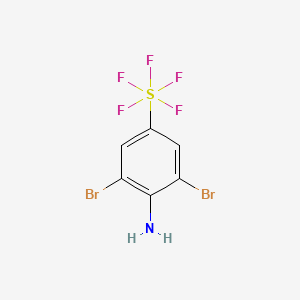![molecular formula C9H15ClF3NO2 B6171158 2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride CAS No. 2445791-72-8](/img/new.no-structure.jpg)
2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a carboxylation reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces derivatives with different functional groups.
Scientific Research Applications
2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including its effects on various receptors and enzymes.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid
- 2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]propionic acid
- 2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]butyric acid
Uniqueness
2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride is unique due to its specific combination of a trifluoromethyl group and a piperidine ring, which imparts distinct physicochemical properties and biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
2445791-72-8 |
|---|---|
Molecular Formula |
C9H15ClF3NO2 |
Molecular Weight |
261.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



